(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
説明
特性
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c1-3-6-19-11-5-4-10(16)8-13(11)22-15(19)17-14(20)12-7-9(2)18-21-12/h1,4-5,7-8H,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMVKQUDCWGZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide represents a significant class of organic molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in medicinal chemistry.
Structure
The compound features a complex structure characterized by:
- A benzo[d]thiazole core.
- An isoxazole moiety.
- A carboxamide functional group.
Molecular Formula
The molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity.
Antitumor Activity
Research has indicated that derivatives of isoxazole and benzothiazole exhibit notable antitumor properties. A study highlighted that certain isoxazole derivatives demonstrated cytotoxicity against human promyelocytic leukemia cells (HL-60) at concentrations ranging from 86 to 755 μM. Specifically, isoxazole (3) induced apoptosis through decreased Bcl-2 expression and increased p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .
Antimicrobial Activity
Compounds similar to the target structure have shown antimicrobial effects. For instance, certain benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity. The effectiveness was evaluated using broth microdilution testing according to CLSI guidelines .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of cell proliferation : Compounds have been shown to inhibit the growth of various cancer cell lines.
- Induction of apoptosis : The modulation of apoptotic pathways through the regulation of key proteins such as Bcl-2 and p21.
Study on Isoxazole Derivatives
A comprehensive study evaluated several isoxazole derivatives for their biological activity. Among them, compounds (5), (6), (8), (9), and (15) exhibited significant antitumor activity across multiple cancer cell lines. The IC50 values indicated that these compounds were effective in inhibiting tumor growth while maintaining lower toxicity to normal cells .
| Compound | IC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|
| 5 | 6.26 | HCC827 | Antitumor |
| 6 | 6.48 | NCI-H358 | Antitumor |
| 8 | Moderate | MRC-5 | Antitumor |
| 9 | High | A549 | Antitumor |
| 15 | Non-active | MRC-5 | No Activity |
Evaluation Against Infectious Diseases
Another research effort focused on the evaluation of similar compounds against various viral classes and bacterial strains. Although some compounds showed cytotoxicity against human lymphocytes supporting HIV-1 growth, they did not exhibit significant antiviral or antimicrobial activities .
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
6-Methyl vs. 6-Fluoro Analogs
- Methyl groups may increase lipophilicity compared to fluorine.
6-Nitro and 6-(Methylsulfonyl) Derivatives
Compound : (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide ()
- Molecular Formula : C₁₉H₁₅N₃O₅S
- Molecular Weight : 397.4 g/mol
- Key Difference : The 6-nitro group is a strong electron-withdrawing substituent, which may enhance reactivity but reduce metabolic stability compared to 6-fluoro.
Modifications at the 3-Position of Benzothiazole
Propargyl vs. Ethyl or Methoxyethyl Groups
Variations in the Carboxamide Moiety
Isoxazole vs. Pyrazole or Benzamide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
